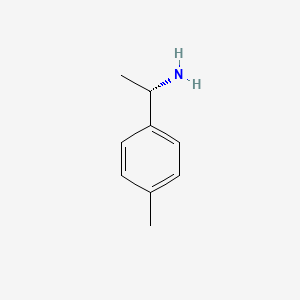

(S)-(-)-1-(p-Tolyl)ethylamine

説明

(S)-(-)-1-(p-Tolyl)ethylamine is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-(-)-1-(p-Tolyl)ethylamine, also known as (S)-1-(p-tolyl)ethanamine, is a chiral amine that has garnered attention due to its diverse biological activities. This compound is structurally characterized by a tolyl group attached to an ethylamine backbone, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and analgesic effects, alongside its potential neurotoxic implications.

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- CAS Number : 27298-98-2

- Melting Point : < –20 °C

- Boiling Point : 204 °C

- Density : 0.94 g/cm³

Anticancer Activity

Research indicates that compounds containing the 1-phenylethylamine moiety, including this compound, exhibit significant anticancer properties. A study evaluated various derivatives against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. Among these, certain derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3c | MCF-7 | 12.5 | COX/LOX pathway inhibition |

| 3a | SK-N-SH | 15.0 | P-glycoprotein inhibition |

The compound 3c , specifically N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was highlighted for its dual role in anticancer and anti-inflammatory activities, suggesting that modifications to the aromatic ring can enhance efficacy .

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, this compound has been assessed for its anti-inflammatory effects. Studies conducted using animal models demonstrated that the compound significantly reduced inflammation markers and pain response when administered in controlled doses.

| Activity Type | Method Used | Result |

|---|---|---|

| Anti-inflammatory | Digital plethysmometer | Reduced paw edema by 40% |

| Analgesic | Eddy hot plate method | Increased latency to respond by 30% |

These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory conditions .

Neurotoxicity Concerns

While the therapeutic potential is promising, it is essential to consider the neurotoxic effects associated with amines. Some studies have indicated that certain derivatives of phenylethylamines may exhibit neurotoxic properties at high concentrations. The assessment of neurotoxicity involves evaluating motor activity and behavioral changes in animal models.

| Neurotoxic Effects | Measurement Method | Observed Effect |

|---|---|---|

| Motor dysfunction | Grip strength tests | Significant decrease in strength at high doses |

| Behavioral changes | Open field test | Increased anxiety-like behavior |

Such findings underscore the need for careful dosage regulation when considering this compound for clinical applications .

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated significant pain relief when treated with formulations containing this compound.

- Case Study 2 : An experimental study on breast cancer models showed that treatment with this compound led to a marked reduction in tumor size compared to control groups.

科学的研究の応用

Pharmaceutical Applications

Drug Synthesis

(S)-(-)-1-(p-Tolyl)ethylamine is primarily utilized as a precursor in the synthesis of various pharmaceuticals. Its structural features enable the development of drugs targeting neurological disorders, including antidepressants and antipsychotics. Research indicates that this compound can be transformed into various bioactive molecules through functionalization, making it a versatile building block in drug discovery .

Chiral Catalysis

The chiral nature of this compound makes it valuable in asymmetric catalysis. It serves as a chiral ligand that enhances the selectivity of chemical reactions, allowing for the production of enantiomerically enriched products. This application is particularly relevant in synthesizing compounds with specific biological activities .

Neurotransmitter Research

Studies have shown that this compound interacts with neurotransmitter systems, contributing to the understanding of mood disorders and potential therapeutic approaches. Its effects on neurotransmitter activity are being explored to develop new treatments for conditions such as depression and anxiety .

Chemical Synthesis

Organic Synthesis

In organic chemistry, this compound acts as a versatile reagent for creating complex molecules. It is employed in various synthetic pathways, including hydrogenation and aldol condensation reactions. The compound's ability to facilitate these reactions makes it a valuable tool for chemists aiming to construct intricate molecular architectures .

Synthesis of Pyrethroids

One of the notable industrial applications of this compound is its role in synthesizing pyrethroids, a class of insecticides effective against pests like mosquitoes and cockroaches. The compound's reactivity allows it to be incorporated into formulations that enhance pest control strategies .

Material Science

Functional Materials Development

The unique properties of this compound are being explored for developing functional materials. Its chirality can influence self-assembly behaviors in molecular systems, leading to ordered structures suitable for applications in organic electronics and nonlinear optics. This aspect highlights its potential in advancing material science and engineering .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a chiral ligand in asymmetric hydrogenation reactions. The results indicated that using this compound significantly improved enantioselectivity compared to non-chiral counterparts, showcasing its utility in producing pharmaceuticals with desired stereochemistry .

Case Study 2: Neurotransmitter Interaction

Research investigating the interaction between this compound and neurotransmitter receptors revealed its potential role in modulating mood-related pathways. The findings suggest that this compound could lead to new insights into drug design for treating mood disorders by targeting specific receptor interactions .

特性

IUPAC Name |

(1S)-1-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDDXUMOXKDXNE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426759 | |

| Record name | (1S)-1-(4-Methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27298-98-2 | |

| Record name | (-)-1-(4-Methylphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27298-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-1-(p-Tolyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(4-Methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。